molecular formula C9H17O6P B610234 Propargyl-PEG3-phosphonic acid CAS No. 1714139-62-4

Propargyl-PEG3-phosphonic acid

Cat. No.: B610234
CAS No.: 1714139-62-4
M. Wt: 252.2
InChI Key: OUKZOEDGARPKKQ-UHFFFAOYSA-N
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Description

Propargyl-PEG3-phosphonic acid is a heterobifunctional compound featuring a propargyl group and a phosphonic acid groupThe phosphonic acid group is often used for surface modification .

Mechanism of Action

Target of Action

Propargyl-PEG3-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .

Mode of Action

The compound contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction, also known as “click chemistry”, results in a stable triazole linkage . The compound’s ability to form this linkage is crucial for its role in the synthesis of PROTACs .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming a bridge between the target protein and an E3 ubiquitin ligase, PROTACs (which include this compound as a linker) facilitate the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

These properties can improve the compound’s bioavailability, making it more effective as a linker in PROTACs .

Result of Action

The primary result of this compound’s action is the degradation of target proteins . By serving as a linker in PROTACs, it enables the selective degradation of disease-related proteins, potentially leading to therapeutic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction it participates in can be affected by the presence of copper ions . Additionally, the compound’s stability and solubility can be influenced by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG3-phosphonic acid typically involves the modification of commercially available polyethylene glycol derivatives. One common method starts with polyethylene glycol that has a hydroxyl group at one end and a carboxyl group at the other. The carboxyl group is modified into a propargyl group, while the hydroxyl group is converted into a phosphonic acid group .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG3-phosphonic acid primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition. This reaction forms a stable triazole linkage, which is highly useful in bioconjugation and surface modification applications .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with azide-bearing compounds is a triazole-linked conjugate. This product is highly stable and useful in various applications, including drug delivery and surface modification .

Scientific Research Applications

Propargyl-PEG3-phosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the attachment of biomolecules to surfaces, enhancing their stability and functionality.

    Medicine: Incorporated into drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

    Industry: Employed in the development of advanced materials with specific surface properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a propargyl group and a phosphonic acid group. This dual functionality allows it to participate in click chemistry reactions while also providing surface modification capabilities. The presence of three polyethylene glycol units enhances its solubility and biocompatibility, making it highly versatile for various applications .

Properties

IUPAC Name

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O6P/c1-2-3-13-4-5-14-6-7-15-8-9-16(10,11)12/h1H,3-9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKZOEDGARPKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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